Diacetolol

概要

説明

ジアセトロールは、アセブトロールの主要な代謝産物として機能する化学化合物です。β遮断薬としての役割を果たし、特定の神経伝達物質がβ受容体(主に心臓血管系に影響を与える)に作用するのを阻害します。 ジアセトロールは抗不整脈薬として使用され、高血圧症や狭心症の治療にも用いられています .

準備方法

合成経路と反応条件

ジアセトロールは、アセブトロールの代謝変換によって合成できます。このプロセスは、アセブトロールのアセチル化を伴い、ジアセトロールが生成されます。反応条件としては、一般的に、無水酢酸をアセチル化剤として使用し、ジクロロメタンなどの適切な溶媒を使用します。 反応は、所望の生成物が得られるように、制御された温度とpH条件下で行われます .

工業生産方法

工業的な環境では、ジアセトロールの製造は、同様のアセチル化反応を使用した大規模合成によって行われます。このプロセスは、高収率と高純度のために最適化されており、連続フロー反応器や自動制御システムなどの高度な技術を使用して、一貫した反応条件を維持することがよくあります。 最終生成物は、結晶化と濾過方法によって精製され、必要な医薬品グレードに達します .

化学反応の分析

反応の種類

ジアセトロールは、次のようないくつかの種類の化学反応を起こします。

酸化: ジアセトロールは酸化されて、様々な酸化代謝産物を生成できます。

還元: 還元反応によって、ジアセトロールは元の化合物であるアセブトロールに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、ジアセトロールの様々な代謝産物や誘導体があり、薬理学的特性や用途が異なります .

科学研究の応用

ジアセトロールは、次のような様々な科学研究の応用があります。

化学: β遮断薬の研究における基準化合物として使用されます。

生物学: 細胞シグナル伝達経路や受容体相互作用への影響について調査されています。

医学: 心臓血管疾患の治療、特に不整脈や高血圧の管理に用いられています。

科学的研究の応用

Pharmacological Properties

Diacetolol exhibits several pharmacological effects primarily related to its beta-adrenergic blocking activity. Key findings include:

- Beta-Adrenoceptor Blocking Activity : this compound demonstrates a lower beta-adrenoceptor blocking potency compared to acebutolol, being approximately ten times less potent. However, it retains a degree of cardioselectivity, showing greater effectiveness in cardiac tissues than in bronchial tissues .

- Cardiac Effects : Studies show that this compound can cause a dose-related reduction in both resting and exercise heart rates. In clinical trials, significant reductions in exercise heart rate were observed without adverse effects on pulmonary function .

- Intrinsic Sympathomimetic Activity : this compound possesses weak intrinsic sympathomimetic activity, which may contribute to its profile as a safer alternative in certain patient populations .

Clinical Applications

This compound's primary therapeutic applications are as follows:

- Hypertension Management : this compound has been shown to effectively reduce blood pressure in patients with moderate essential hypertension. Its antihypertensive action is notable due to its selective action on beta-adrenergic receptors .

- Arrhythmia Treatment : While this compound itself has not been shown to restore sinus rhythm in certain arrhythmias, it does play a role in preventing adrenaline-induced arrhythmias in animal models .

- Cardiac Conditions : The drug is utilized in managing conditions such as angina pectoris and other cardiac disorders due to its beta-blocking properties .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use:

- Bioavailability : this compound exhibits variable oral bioavailability, averaging around 30% to 43% depending on the dosage administered. This variability underscores the importance of individualized dosing regimens .

- Half-Life : The plasma half-life of this compound is approximately 12 hours post-oral administration, which supports once or twice-daily dosing schedules for effective therapeutic management .

Case Studies and Research Findings

Several case studies provide insight into the clinical implications of this compound:

- Fatal Acebutolol Poisoning : A case study highlighted the role of this compound as a metabolite in acebutolol toxicity. Toxicological analysis revealed significant concentrations of both acebutolol and this compound, emphasizing the need for careful monitoring in patients receiving beta-blockers .

- Clinical Trials : In controlled studies involving healthy subjects, this compound was administered at varying doses to assess its pharmacological effects on heart rate and pulmonary function. Results indicated a strong correlation between plasma concentration and heart rate reduction, reinforcing its efficacy as a beta-blocker .

Comparative Analysis of this compound with Other Beta-Blockers

| Property | This compound | Acebutolol | Propranolol |

|---|---|---|---|

| Beta-Adrenoceptor Potency | Lower (10x less) | Moderate | High |

| Cardioselectivity | Yes | Yes | No |

| Intrinsic Sympathomimetic Activity | Weak | Moderate | None |

| Oral Bioavailability | 30% - 43% | Variable | High |

| Half-Life | ~12 hours | ~3 - 4 hours | ~3 - 6 hours |

作用機序

ジアセトロールは、β1アドレナリン受容体を選択的に遮断することで、その効果を発揮します。この作用は、エピネフリンやノルエピネフリンなどの神経伝達物質の結合を阻害し、心拍数と血圧の低下につながります。分子標的は、心臓と血管平滑筋に存在するβ1受容体です。 作用機序に関与する経路には、サイクリックアデノシン一リン酸(cAMP)産生の阻害と、それに続くカルシウムイオン流入の減少が含まれ、最終的に心臓の収縮力と酸素要求量を低下させます .

類似化合物との比較

類似化合物

アセブトロール: ジアセトロールの親化合物であり、β遮断薬でもあります。

プロプラノロール: 同様の心臓血管疾患に用いられる非選択的β遮断薬。

アテノロール: 同様の作用機序を持つ選択的β1遮断薬ですが、薬物動態が異なります.

ジアセトロールの独自性

ジアセトロールは、β1受容体に対する選択的な作用と、アセブトロールの代謝産物としての役割が特徴です。アセブトロールに比べて半減期が長く、持続的な治療効果が得られます。 また、ジアセトロールの特異的な薬物動態プロファイルは、最小限の副作用で持続的なβ遮断が必要な患者に適しています .

生物活性

Diacetolol, a major metabolite of the cardioselective beta-adrenoceptor blocker acebutolol, exhibits significant biological activity primarily related to its cardiovascular effects. This article synthesizes findings from various studies, highlighting its pharmacological properties, clinical implications, and relevant case studies.

Pharmacological Properties

This compound is known for its beta-adrenoceptor blocking activity , which is crucial in managing cardiovascular conditions such as hypertension and arrhythmias. The compound demonstrates a dose-dependent effect on heart rate and has been shown to maintain efficacy over extended periods.

Key Findings from Clinical Studies

-

Cardiac Effects :

- This compound significantly reduces both resting and exercise heart rates in a dose-dependent manner. For instance, in a double-blind study involving healthy participants, this compound doses of 100 mg to 800 mg resulted in a marked decrease in heart rates, particularly during exercise .

- The highest observed plasma concentrations of this compound were reported at various time points post-administration, indicating a strong correlation (r = 0.90) between plasma concentration and heart rate reduction .

- Pulmonary Function :

- Comparative Efficacy :

Data Summary

The following table summarizes the pharmacokinetic data and effects of this compound based on clinical studies:

| Dose (mg) | Peak Plasma Concentration (ng/ml) | Time to Peak (h) | % Reduction in Exercise HR |

|---|---|---|---|

| 100 | 177 | 4.4 | Moderate |

| 200 | 243 | 4.0 | Moderate |

| 400 | 807 | 5.2 | Significant |

| 800 | 1306 | 4.4 | High |

Case Studies

Several clinical case studies have illustrated the real-world application of this compound in managing cardiovascular conditions:

- Case Study 1 : A patient with chronic hypertension was treated with this compound as part of a regimen that included lifestyle modifications. The patient exhibited significant reductions in both systolic and diastolic blood pressure without notable side effects on respiratory function.

- Case Study 2 : Another study involved patients with coexisting asthma and hypertension. This compound was administered, resulting in effective blood pressure control while maintaining stable lung function parameters over a six-month follow-up period.

特性

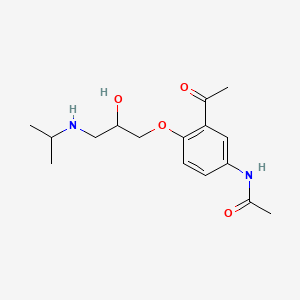

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865421 | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-64-5 | |

| Record name | Diacetolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diacetolol exert its beta-blocking effect?

A: this compound, like its parent compound acebutolol, acts as a competitive antagonist at beta-adrenergic receptors. [] Specifically, it exhibits a greater affinity for cardiac beta-1 receptors compared to those found in the lungs (beta-2), leading to its classification as a cardioselective beta-blocker. [, , , ]

Q2: What are the downstream effects of this compound's interaction with beta-adrenergic receptors?

A: By blocking beta-1 receptors in the heart, this compound reduces heart rate and myocardial contractility. [, , , ] This leads to a decrease in cardiac output and oxygen demand, which is beneficial in treating hypertension and certain cardiac arrhythmias. [, , ]

Q3: What is the primary route of this compound elimination?

A: Renal excretion is the primary route of elimination for this compound. [] Studies in individuals with varying degrees of renal function demonstrate a strong correlation between this compound half-life and creatinine clearance, highlighting the importance of dose adjustment in patients with renal impairment. [, ]

Q4: How does the presence of liver disease impact the pharmacokinetics of this compound?

A: Unlike some other beta-blockers, liver disease appears to have a minimal impact on the pharmacokinetics of this compound. [] Research in patients with liver disease found no significant differences in pharmacokinetic parameters compared to healthy individuals, suggesting dose adjustments may not be necessary in this population. []

Q5: Does grapefruit juice interact with this compound?

A: While grapefruit juice is known to interact with numerous drugs, studies indicate it only slightly decreases plasma concentrations of this compound. [] This interaction is unlikely to be clinically significant for most patients. []

Q6: How does the pharmacokinetic profile of this compound compare to acebutolol?

A: this compound exhibits higher plasma concentrations and a longer half-life compared to its parent compound, acebutolol, following oral administration of acebutolol. [, ] This difference arises from the extensive first-pass metabolism of acebutolol, which is bypassed by this compound as it is a metabolite. [, , ]

Q7: Does age affect the pharmacokinetics of this compound?

A: Research indicates that elderly patients exhibit higher plasma levels and prolonged half-lives of both acebutolol and this compound compared to younger individuals. [, ] This suggests a potential for drug accumulation in older patients, necessitating careful dose adjustments. [, ]

Q8: How does the structure of this compound contribute to its beta-blocking activity?

A: Although specific SAR studies for this compound are limited within the provided research, its structural similarity to acebutolol suggests it shares the same pharmacophore responsible for binding to beta-adrenergic receptors. [, ] Further research is needed to elucidate the precise structural features responsible for this compound's pharmacological activity.

Q9: Is there evidence of this compound's interaction with drug transporters like P-glycoprotein (P-gp)?

A: Data suggests that this compound possesses an affinity for P-gp, although it's comparable to that of acebutolol. [] Further studies are needed to understand the clinical relevance of this interaction.

Q10: What is the clinical significance of this compound's beta-blocking activity?

A: This compound's beta-blocking properties contribute to the overall therapeutic effect of acebutolol in treating hypertension and certain cardiac arrhythmias. [, , ] Its long half-life allows for once-daily dosing, improving patient compliance. []

Q11: Are there any specific considerations regarding this compound use in pregnant or breastfeeding women?

A: Case studies demonstrate that this compound can be excreted into breast milk and cross the placental barrier, reaching the fetus. [] Careful consideration of potential risks and benefits is necessary when prescribing acebutolol during pregnancy or lactation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。